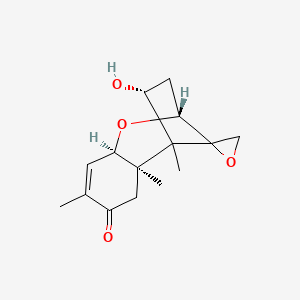

Trichothecolone

描述

Structure

3D Structure

属性

CAS 编号 |

2199-06-6 |

|---|---|

分子式 |

C15H20O4 |

分子量 |

264.32 g/mol |

IUPAC 名称 |

(2R,7R,9R,11R)-11-hydroxy-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-11-13(2,6-9(8)16)14(3)10(17)5-12(19-11)15(14)7-18-15/h4,10-12,17H,5-7H2,1-3H3/t10-,11-,12-,13+,14?,15?/m1/s1 |

InChI 键 |

BURHPZJXARNGQY-YNBGEIFUSA-N |

SMILES |

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C |

手性 SMILES |

CC1=C[C@@H]2[C@](CC1=O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |

规范 SMILES |

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C |

同义词 |

trichothecolone |

产品来源 |

United States |

Biosynthetic Pathways and Genetic Regulation of Trichothecolone Production

Precursor Elaboration and Initial Stages of Trichothecene (B1219388) Biosynthesis

The journey to trichothecolone begins with the fundamental isoprenoid building blocks derived from primary metabolism.

The initial steps in trichothecene biosynthesis rely on the mevalonate (B85504) (MVA) pathway, a conserved metabolic route responsible for producing isoprenoids in eukaryotes ebi.ac.ukplos.orgnih.govmetwarebio.com. This pathway commences with Acetyl-CoA, which is sequentially converted through a series of enzymatic reactions, including those catalyzed by HMG-CoA synthase and HMG-CoA reductase (the rate-limiting step), to yield mevalonate metwarebio.com. Mevalonate is then phosphorylated twice and decarboxylated to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) metwarebio.com. These C5 units are sequentially condensed: IPP reacts with DMAPP to form geranyl pyrophosphate (GPP, a C10 compound), which then reacts with another molecule of IPP to yield farnesyl pyrophosphate (FPP, a C15 compound) ebi.ac.ukplos.orgmetwarebio.com. FPP serves as the universal precursor for a vast array of isoprenoids, including sesquiterpenes like trichothecenes plos.orgnih.gov.

The first committed step in trichothecene biosynthesis is the cyclization of FPP into trichodiene (B1200196). This reaction transforms the linear C15 isoprenoid precursor into the foundational bicyclic sesquiterpene skeleton that defines the trichothecene family plos.orgontosight.aiuniprot.orgnih.govjst.go.jpmdpi.commdpi.com. This cyclization involves a complex series of carbocation rearrangements and ring closures, ultimately forming the characteristic trichothecene core structure plos.orgmdpi.comrcsb.orgrsc.orgrsc.org.

The enzyme responsible for the cyclization of FPP to trichodiene is trichodiene synthase, encoded by the TRI5 gene plos.orgontosight.aiuniprot.orgnih.govjst.go.jpmdpi.commdpi.comfrontiersin.orgvt.eduuniprot.orgresearchgate.net. Tri5 is a sesquiterpene cyclase that requires divalent metal cations, such as Mg2+ or Mn2+, for its catalytic activity plos.orgrcsb.orgnih.gov. The enzyme binds FPP and initiates a cascade of intramolecular cyclization events, releasing trichodiene and inorganic pyrophosphate (PPi) as products plos.orguniprot.orgnih.govrcsb.orgvt.eduuniprot.orgnih.gov. The precise stereochemical outcome of this cyclization is critical for establishing the foundational structure of all subsequent trichothecene derivatives rcsb.orgrsc.orgrsc.orgnih.govnih.gov.

Oxidative Transformations and Skeleton Formation Leading to this compound

Following the formation of the trichodiene skeleton, a series of oxidative and other modifications are introduced by specific enzymes, leading to the characteristic functional groups of trichothecolones and related compounds.

The transformation of trichodiene into more oxygenated intermediates is primarily mediated by cytochrome P450 monooxygenases (P450s) uniprot.orgnih.govjst.go.jpmdpi.comresearchgate.netnih.govresearchgate.netnih.gov. The TRI4 gene encodes a key multifunctional P450 enzyme that catalyzes several early oxygenation steps uniprot.orgjst.go.jpmdpi.comresearchgate.netnih.gov. In Fusarium species, TRI4 is known to introduce oxygen atoms at multiple positions, including hydroxylation at C-2, epoxidation at the C-12, C-13 double bond, hydroxylation at C-11, and hydroxylation at C-3, leading to the formation of isotrichotriol uniprot.orgnih.govjst.go.jpmdpi.comresearchgate.netnih.gov. The specific number and positions of oxygenations can vary between fungal species, influencing the resulting trichothecene types mdpi.comasm.orgresearchgate.net. For instance, in some genera, TRI4 homologs might catalyze fewer oxygenation steps compared to Fusarium mdpi.comasm.org.

Following TRI4 activity, isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which possesses the core trichothecene skeleton with a hydroxyl group at C-3 uniprot.orgnih.govmdpi.commdpi.commdpi.com. Further modifications, including additional hydroxylations and esterifications, are carried out by other P450s (e.g., TRI1, TRI11, TRI13) and acyltransferases (e.g., TRI3, TRI7, TRI101, TRI16), leading to the diverse structures of trichothecenes, including trichothecolones uniprot.orgmdpi.comresearchgate.netnih.govmdpi.commdpi.comnih.gov.

The assembly of the trichothecene ring system is a highly stereospecific process. The initial cyclization catalyzed by Tri5 dictates the fundamental stereochemistry of the sesquiterpene skeleton rcsb.orgrsc.orgrsc.orgnih.gov. Subsequent enzymatic modifications by P450s and other enzymes are also stereospecific, ensuring the correct spatial arrangement of hydroxyl groups and other substituents on the trichothecene core nih.govresearchgate.netresearchgate.net. For example, the precise orientation of hydroxyl groups introduced by P450s is critical for the subsequent esterification steps and ultimately influences the biological activity and classification of the resulting trichothecene researchgate.netresearchgate.net. The stereochemical configuration of the trichothecene core is essential for its interaction with cellular targets, such as ribosomes, which underlies their toxicological effects nih.govresearchgate.net.

Producing Organisms, Biogeography, and Ecological Roles of Trichothecolone

Mycological Sources of Trichothecolone and Related Compounds

Trichothecenes, the class of mycotoxins to which this compound belongs, are produced by several genera of fungi, most notably those within the order Hypocreales. nih.gov The specific profile of trichothecenes produced can vary significantly between different fungal species and even between different strains of the same species.

Genera and Species within Fusarium

The genus Fusarium is one of the most significant producers of trichothecene (B1219388) mycotoxins, which are notorious contaminants of cereal grains worldwide. nih.govbionte.com While many species produce a wide array of trichothecenes, specific documentation for this compound is less common than for other major trichothecenes like deoxynivalenol (B1670258) (DON) or T-2 toxin. However, the biosynthetic pathways are closely related. Key species known for producing trichothecenes include:

Fusarium graminearum : A primary cause of Fusarium head blight (FHB) in wheat and barley, this species is a major producer of Type B trichothecenes, predominantly DON and its acetylated derivatives. bionte.comnih.govnih.gov

Fusarium sporotrichioides : This species is a potent producer of Type A trichothecenes, particularly the highly toxic T-2 toxin and HT-2 toxin. nih.govmdpi.com It is often found on cereals in temperate climates. nih.gov

Fusarium poae : Frequently isolated from cereals, F. poae can produce a variety of both Type A and Type B trichothecenes, including nivalenol (B191977) (NIV) and diacetoxyscirpenol (B1670381) (DAS). nih.govnih.gov

Fusarium equiseti : This species has been shown to produce a range of trichothecenes, including diacetoxyscirpenol and nivalenol. nih.govnih.gov

These Fusarium species are significant plant pathogens, causing diseases that lead to substantial economic losses in agriculture and pose health risks due to mycotoxin contamination of food and feed. nih.govbionte.com

Genera and Species within Trichoderma

Species within the genus Trichoderma are widely recognized for their role as biocontrol agents against plant pathogens. nih.gov Some species are also capable of producing trichothecenes, although these are often structurally different and less toxic than those from Fusarium.

Trichoderma arundinaceum : This species is known to produce harzianum A (HA), a trichothecene that plays a role in its biocontrol activity. nih.govfrontiersin.org The biosynthesis of HA involves precursors like trichodermol (B1681381). researchgate.net

Trichoderma brevicompactum : This species has been identified as a producer of trichodermin (B1214609) and harzianum A. nih.govnih.gov

The trichothecenes produced by Trichoderma species can contribute to their antifungal properties against plant pathogenic fungi. frontiersin.org

Microcyclospora tardicrescens and Other Sooty Blotch Fungi

Sooty blotch and flyspeck (SBFS) is a disease complex affecting apples and other fruits, caused by a consortium of epiphytic fungi that grow on the fruit's surface wax layer. nih.gov

Microcyclospora tardicrescens : Research has identified this species, a component of the SBFS complex on apples, as a producer of this compound acetate (B1210297) and its derivative, (S)-7-hydroxythis compound acetate. This was the first identification of a hazardous trichothecene mycotoxin from this fungus, highlighting the need to monitor these foodborne fungi more carefully. nih.gov

Other Filamentous Fungi (e.g., Trichothecium roseum, Peltaster fructicola, Engleromyces goetzii)

Beyond the major genera, several other filamentous fungi have been documented as producers of this compound and its analogs.

Trichothecium roseum : This fungus is a known producer of toxic metabolites, including trichothecin (B1252827) and this compound. wikipedia.org It can cause pink rot on various fruits, including apples and grapes, and is found in soil and decaying plant material. nih.govwikipedia.org

Peltaster fructicola : As one of the fungi responsible for sooty blotch of apple, P. fructicola produces this compound and this compound acetate in liquid culture. nih.gov These compounds may play a role in the fungus's ability to compete with other microorganisms on the fruit surface. nih.gov

Engleromyces goetzii : This medicinal mushroom, which grows on bamboo in mountainous regions of Asia, has been found to produce a variety of trichothecenes, including this compound. bionte.com

Table 1: Summary of Fungal Producers of this compound and Related Trichothecenes

| Fungal Genus | Species | Associated Compound(s) | Primary Habitat/Substrate |

|---|---|---|---|

| Fusarium | F. graminearum, F. sporotrichioides, F. poae, F. equiseti | Various Trichothecenes (DON, T-2, NIV, DAS) | Cereal Grains (Wheat, Barley, Maize) |

| Trichoderma | T. arundinaceum, T. brevicompactum | Harzianum A, Trichodermin | Soil, Plant Roots |

| Microcyclospora | M. tardicrescens | This compound Acetate | Apple Fruit Surface (Sooty Blotch) |

| Trichothecium | T. roseum | This compound, Trichothecin | Decaying Plant Material, Fruits (Apples, Grapes) |

| Peltaster | P. fructicola | This compound, this compound Acetate | Apple Fruit Surface (Sooty Blotch) |

| Engleromyces | E. goetzii | This compound | Bamboo |

Habitats and Substrates Associated with this compound-Producing Fungi

The fungi that produce this compound and related compounds are typically found in association with plants, either as pathogens, saprophytes, or epiphytes. Their habitats are directly linked to the substrates from which they derive nutrients.

Plant-Associated Fungi (e.g., Cereal Grains, Apple Fruit)

Cereal Grains : Many trichothecene-producing fungi, particularly species of Fusarium, are pathogenic to cereal crops such as wheat, barley, oats, and maize. bionte.comwikipedia.orgmdpi.com These fungi can infect the plants in the field, leading to diseases like Fusarium head blight. bionte.com The infection results in the contamination of the grains with mycotoxins, which can persist through storage and processing. mdpi.com Environmental conditions, such as high humidity and warm temperatures during the flowering stage of the crops, favor fungal growth and toxin production. bionte.com

Apple Fruit : The surface of apples provides a unique habitat for a complex of fungi that cause Sooty Blotch and Flyspeck (SBFS). nih.gov These fungi, including Peltaster fructicola and Microcyclospora tardicrescens, are not aggressive pathogens that cause rot but rather live on the waxy cuticle of the fruit. nih.govnih.gov Their growth leads to blemishes that reduce the market value of the fruit. nih.gov The production of this compound and its acetate by these fungi may help them compete against other fruit-rotting fungi. nih.gov Similarly, Trichothecium roseum can act as an opportunistic pathogen, causing pink rot on apples, often entering through lesions caused by other pathogens. nih.gov

Endophytic Fungal Communities

This compound is a secondary metabolite within the broad family of trichothecenes, which are produced by a variety of fungi, many of which exist as endophytes. nih.govwikipedia.org Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are considered a significant source of bioactive natural products. mdpi.com Several fungal genera known to produce trichothecenes, and by extension their precursors like this compound, have been identified as endophytes. nih.govmdpi.com

Research has led to the isolation of various trichothecene-producing fungi from the inner tissues of medicinal and other plants. For instance, Paramyrothecium roridum (also known as Myrothecium roridum), a known producer of trichothecenes, was isolated as an endophyte from the medicinal plant Morinda officinalis. nih.gov Similarly, the endophytic fungus Fusarium sporotrichioides was isolated from the fruit of Rauvolfia yunnanensis and was found to produce several trichothecenes. mdpi.com Another notable example is Trichothecium roseum, which was isolated from Maytenus hookeri and demonstrated the ability to produce the antifungal compound trichothecin, a direct derivative of this compound. nih.govresearchgate.net

These endophytic fungi are found globally, colonizing a wide range of plant hosts and substrates. nih.gov Their ability to produce trichothecenes like this compound is believed to provide an ecological advantage to the fungus. researchgate.net

Table 1: Examples of Endophytic Fungi Producing Trichothecene Compounds

| Fungal Species | Host Plant | Produced Compounds | Reference |

|---|---|---|---|

| Paramyrothecium roridum | Morinda officinalis | Trichothecene macrolides | nih.gov |

| Fusarium sporotrichioides | Rauvolfia yunnanensis | Various trichothecenes | mdpi.com |

Ecological Significance of this compound Production in Fungal Interactions

The production of trichothecenes, including the precursor this compound, plays a significant role in mediating interactions between different fungal species and between fungi and their plant hosts. These compounds can act as chemical defense agents and virulence factors. researchgate.netresearchgate.net

Role in Inter-Fungal Competition

Trichothecenes are instrumental in the competition for nutrients and space among fungi. nih.gov Fungi that produce these compounds can inhibit the growth of other competing fungal species. A clear example of this is the antagonistic activity of the endophytic fungus Trichothecium roseum. nih.gov Studies have shown that it can antagonize pathogenic fungi in vitro, and this action is primarily attributed to its production of trichothecin. nih.gov Given that this compound is a direct biosynthetic precursor to trichothecin, its production is the foundational step in this competitive chemical warfare. researchgate.net

The production of one type of trichothecene can also be influenced by the presence of other fungi. For example, the production of deoxynivalenol (DON) by Fusarium graminearum was found to be substantially reduced when grown in competition with a Trichoderma isolate that produces the antifungal compound 6-pentyl-alpha-pyrone. nih.gov This indicates the complex chemical interplay that governs fungal communities, where the synthesis of compounds like this compound is part of a broader strategy for survival and dominance. nih.gov Fungi such as Trichoderma species are known to be aggressive competitors, rapidly colonizing substrates and excluding pathogens, partly through the production of inhibitory compounds. nih.gov

Influence on Fungal Virulence or Plant Pathogenesis

Trichothecenes are recognized as significant virulence factors for many plant pathogenic fungi. nih.govplos.orgnih.gov They are phytotoxic, causing symptoms in plants such as chlorosis, dwarfism, and inhibition of root elongation. nih.govresearchgate.net The production of these toxins contributes to the pathogen's ability to colonize the host plant and cause disease. plos.orgnih.gov

Several fungi that produce trichothecenes are important plant pathogens. nih.gov Species of Fusarium, for instance, cause diseases like wilts, blights, and ear rots in essential grain crops such as wheat, barley, and maize. nih.govresearchgate.net The trichothecenes they produce, such as deoxynivalenol (vomitoxin), are crucial for the development of diseases like Fusarium head blight (scab) in wheat. nih.govnih.gov Myrothecium species are also known plant pathogens, affecting crops like muskmelon and tomato, and their pathogenicity may involve the production of trichothecenes. nih.govmdpi.com

The role of these mycotoxins in pathogenesis is multifaceted; they can alter the expression of virulence genes in the pathogenic fungi themselves and can also suppress the plant's defense mechanisms. researchgate.net The biosynthesis of these toxins, beginning with precursors like this compound, is therefore a critical component of the pathogenic arsenal (B13267) of these fungi. nih.govusda.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-pentyl-alpha-pyrone |

| Deoxynivalenol (DON) |

| Rosenonolactones |

| T-2 toxin |

| Trichothecin |

| This compound |

Mechanisms of Biological Activity of Trichothecolone at Cellular and Molecular Levels

Inhibition of Eukaryotic Protein Synthesis

The principal toxic action of Trichothecolone and other trichothecenes is the swift and potent inhibition of protein synthesis in eukaryotic cells. taylorfrancis.com This process is initiated by the toxin's direct interaction with the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

The eukaryotic ribosome is composed of two subunits, a smaller 40S subunit and a larger 60S subunit. Trichothecenes, including this compound, specifically target the 60S ribosomal subunit. They bind to a highly conserved region within this subunit known as the peptidyl transferase center (PTC). The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. The binding of trichothecenes to this site is the critical first step that leads to the cessation of protein synthesis.

By binding to the peptidyl transferase center, this compound physically obstructs the catalytic activity required for peptide bond formation. nih.gov While all trichothecenes disrupt this fundamental process, they can be further classified by the specific stage of translation they inhibit: initiation, elongation, or termination. nih.gov Research comparing various 8-oxo-12,13-epoxytrichothecenes has shown that their substitution patterns influence their precise mode of action. This compound, along with compounds like nivalenol (B191977) and fusarenone-X, is categorized as an inhibitor of polypeptide chain initiation. nih.gov This means it prevents the ribosome from starting the translation process on an mRNA molecule, leading to the breakdown and disaggregation of polyribosomes (multiple ribosomes translating the same mRNA). nih.gov

| Trichothecene (B1219388) Compound | Primary Stage of Inhibition | Effect on Polyribosomes |

|---|---|---|

| This compound | Initiation | Disaggregation ('run-off') |

| Nivalenol | Initiation | Disaggregation ('run-off') |

| T-2 Toxin | Initiation | Disaggregation ('run-off') |

| Trichodermin (B1214609) | Elongation/Termination | Stabilization |

The act of binding to the ribosome and inhibiting translation triggers a specialized cellular stress signaling cascade known as the "ribotoxic stress response". nih.govnih.gov This response is not simply a consequence of shutting down protein production but is an active signaling process initiated by the damaged ribosome itself. The ribosome acts as a sensor that, upon being targeted by toxins like this compound, activates a network of upstream kinases to alert the cell to the chemical insult. nih.gov This response is a crucial link between the initial inhibition of translation and the subsequent modulation of broader cellular signaling pathways that govern inflammation, cell survival, and cell death. nih.govuni.lu

Modulation of Cellular Signaling Pathways

The ribotoxic stress response initiated by this compound propagates signals that activate several key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways, in turn, can interact with other critical signaling networks, including JAK/STAT and NF-κB.

A primary consequence of the ribotoxic stress response is the rapid and robust phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs). nih.govuni.lu This activation is a hallmark of trichothecene toxicity. The key MAPK families activated include:

c-Jun N-terminal Kinase (JNK)

p38 MAPK

Extracellular signal-Regulated Kinase (ERK)

Studies using the representative trichothecene deoxynivalenol (B1670258) (DON) show that phosphorylation of these MAPKs can be detected within minutes of exposure. nih.gov This activation is initiated by upstream kinases, such as the Src family kinase Hck, which are among the first responders to the ribosomal damage. nih.gov The activation of MAPK cascades is a critical event that drives many of the downstream cellular outcomes of trichothecene exposure, including the expression of inflammatory cytokines and the induction of apoptosis (programmed cell death). nih.govnih.gov

| Pathway Component | Specific Examples | Role in Response |

|---|---|---|

| Upstream Kinase | Hematopoietic Cell Kinase (Hck) | Senses ribosomal damage and initiates signaling. nih.gov |

| MAP Kinase | JNK, p38, ERK | Activated by upstream kinases; transduces stress signal. nih.gov |

| Transcription Factor | NF-κB, AP-1 | Activated by MAPK pathways; regulates gene expression. nih.gov |

The signaling networks activated by this compound are interconnected. The MAPK activation directly influences other pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibiting the upstream Src kinases that activate MAPKs also reduces the activation of NF-κB, demonstrating a clear crosstalk between these pathways. nih.gov

Furthermore, research demonstrates that trichothecenes like DON and T-2 toxin activate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is critically involved in regulating inflammatory processes and apoptosis. nih.govoup.com The activation of STAT1 and STAT3 occurs at a later time point than the initial MAPK activation, suggesting that the JAK/STAT pathway may be a downstream target of the initial ribotoxic stress response. nih.govoup.com One proposed mechanism is that the MAPK pathway directly leads to the activation of JAK/STAT signaling. oup.comresearchgate.net A second mechanism involves the initial inflammatory cytokines produced via MAPK and NF-κB activation, which then bind to cell surface receptors to trigger a secondary wave of JAK/STAT activation. oup.comresearchgate.net This intricate crosstalk amplifies the inflammatory and apoptotic signals initiated by the toxin at the ribosome.

Effects on Cellular Macromolecules and Organelles

The biological activity of this compound, a member of the trichothecene mycotoxin family, is characterized by its profound effects on essential cellular components and processes. At the cellular and molecular level, its toxicity is driven by a cascade of events that disrupt homeostasis, damage macromolecules, and impair organelle function.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism of trichothecene toxicity is the induction of oxidative stress. nih.gov These mycotoxins disrupt the normal functioning of mitochondria, leading to the generation of free radicals, including reactive oxygen species (ROS). nih.govresearchgate.netnih.gov This increase in intracellular ROS creates an imbalance between oxidants and the cell's antioxidant capacity, resulting in oxidative damage. nih.govresearchgate.net The generation of ROS is an early event following exposure to trichothecenes like the T-2 toxin, occurring as soon as 30 minutes post-exposure in some studies. nih.gov This rapid onset highlights oxidative stress as a foundational element of this compound's cellular impact.

DNA Damage and Lipid Peroxidation Associated with Oxidative Stress

The overproduction of ROS initiated by trichothecenes leads to significant damage to cellular macromolecules. researchgate.net The highly reactive nature of ROS causes them to attack polyunsaturated fatty acids in cell membranes, initiating a process called lipid peroxidation. nih.govnih.gov This process can alter membrane integrity and cellular signaling. nih.gov Evidence suggests that trichothecenes like the T-2 toxin can induce strong lipid peroxidation. nih.gov

Impact on Mitochondrial Function

This interference with mitochondrial processes can lead to a dose-dependent decrease in the mitochondrial membrane potential. nih.govmdpi.com The compromised integrity and function of mitochondria contribute significantly to the generation of ROS and can ultimately trigger apoptosis, or programmed cell death. nih.govepa.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The specific structural features of trichothecene molecules are intrinsically linked to their biological activity. Structure-Activity Relationship (SAR) studies have been crucial in identifying the chemical moieties responsible for their toxic effects.

Importance of the 12,13-Epoxide Ring for Biological Activity

SAR studies consistently highlight the 12,13-epoxide ring as an essential structural feature for the toxicity of trichothecenes. nih.govresearchgate.net This epoxide group is critical for the molecule's ability to bind to the ribosome, which is the primary mechanism for its inhibition of protein synthesis. nih.govmdpi.com The removal or modification of the 12,13-epoxide ring results in a complete or significant loss of toxic activity. nih.govresearchgate.net This finding is a cornerstone of understanding trichothecene toxicity, demonstrating that this specific chemical group is indispensable for its biological effects. mdpi.com Alongside the epoxide ring, the double bond between carbons C-9 and C-10 is also considered a key structural element contributing to the molecule's toxicity. nih.govnih.govresearchgate.net

Research Findings on Trichothecene Mechanisms

The following table summarizes key research findings related to the biological activity of trichothecenes, the class of compounds to which this compound belongs.

| Biological Effect | Mechanism/Details |

| Oxidative Stress | Disrupts mitochondrial function, leading to the generation of Reactive Oxygen Species (ROS) and depletion of intracellular glutathione. nih.govresearchgate.net |

| Lipid Peroxidation | ROS generated by the toxin attacks lipids in cell membranes, leading to changes in membrane integrity and cellular signaling. nih.govnih.gov |

| DNA Damage | Oxidative stress leads to DNA damage, including single-strand breaks. This is an early event in the toxic cascade. nih.govnih.gov |

| Mitochondrial Dysfunction | Directly inhibits mitochondrial translation, independent of cytosolic protein synthesis inhibition, and reduces mitochondrial membrane potential. nih.govmdpi.commdpi.com |

| Inhibition of Synthesis | Acts as an inhibitor of DNA, RNA, and protein synthesis, which is a primary mode of its toxic action. epa.govnih.govjmbfs.orgnih.gov |

| Structural Toxicity | The 12,13-epoxide ring is an essential structural feature for biological toxicity; its removal leads to a loss of activity. nih.govresearchgate.netnih.gov |

Role of the C9,10-Double Bond in Biological Function

The double bond between carbons 9 and 10 is a critical structural feature for the biological activity of trichothecenes, including this compound. nih.govwikipedia.org This functional group, along with the 12,13-epoxide ring, is considered essential for the molecule's toxicity. nih.govwikipedia.org Research has consistently shown that the removal or modification of this double bond results in a significant, often complete, loss of toxic activity. nih.gov

In essence, the C9,10-double bond is not merely a passive structural element but an active participant in the molecular mechanism of toxicity, contributing to the high-affinity interactions required to disrupt vital cellular processes like protein synthesis. nih.gov

Influence of Hydroxyl and Carbonyl Substituents (e.g., at C3, C8)

A hydroxyl group at the C3 position is a well-established enhancer of trichothecene toxicity. nih.govresearchgate.net Its presence is a key element contributing to the binding contacts within the ribosome. nih.gov The C3-OH group can participate in hydrogen bonding, strengthening the interaction between the toxin and the 25S rRNA, thereby stabilizing the complex and potentiating the inhibition of protein synthesis. nih.govnih.gov Conversely, microbial detoxification pathways often involve the epimerization of the C3-OH group, a change in its stereochemical orientation, which disrupts these critical binding interactions and reduces toxicity. nih.gov

The substituent at the C8 position is crucial for classifying trichothecenes and determining their toxic potential. This compound, as a Type B trichothecene, possesses a carbonyl group at C8. researchgate.net An oxygenated substitution at this position is considered essential for toxicity. nih.govresearchgate.net Structure-activity relationship studies indicate that the nature of this oxygenated group impacts potency, with an isovaleryloxy group generally conferring higher toxicity than a hydroxyl group or a hydrogen atom. nih.gov The C8-carbonyl group influences the electronic properties and conformation of the ring system, which in turn affects how the toxin fits into the ribosomal binding site. nih.gov

The interplay of these substituents is critical, as summarized in the table below.

| Position | Substituent | General Impact on Biological Activity | Reference |

| C3 | Hydroxyl (-OH) | Enhances toxicity; participates in key hydrogen bonding with the ribosome. | nih.govnih.gov |

| C8 | Carbonyl (C=O) | Essential for the activity of Type B trichothecenes; influences potency. | nih.govresearchgate.net |

Impact of Ester Modifications (e.g., Acetylation) on Biological Profiles

Ester modifications, particularly acetylation (the addition of an acetyl group), at various hydroxyl positions on the trichothecene core can dramatically alter the biological profile of the molecule. The impact of acetylation is highly dependent on its position.

Acetylation at the C3 position is generally considered a detoxification mechanism. mdpi.com Both Type A and Type B trichothecenes that are acetylated at C3 are significantly less toxic than their C3-hydroxyl counterparts. mdpi.com This is because the C3-OH group is critical for high-affinity binding to the ribosome, and masking it with an acetyl group diminishes this interaction. nih.gov In fact, the fungi that produce these toxins utilize a trichothecene 3-O-acetyltransferase enzyme (encoded by the TRI101 gene) to acetylate the C3 position, which serves as a self-protection mechanism against their own toxic metabolites. mdpi.comnih.gov

In contrast, acetylation at other positions does not necessarily lead to detoxification. For example, in the case of deoxynivalenol (DON), a related Type B trichothecene, the 15-acetyl-DON (15ADON) derivative exhibits toxicity comparable to or even greater than DON itself in various cell lines. mdpi.com This highlights that while the C3 position is sensitive to modifications that reduce toxicity, other parts of the molecule can tolerate or even benefit from esterification in terms of biological activity.

The differential effects of acetylation are summarized in the table below.

| Position of Acetylation | Effect on Toxicity | Mechanism | Reference |

| C3 | Decrease | Masks the C3-OH group, disrupting a key binding interaction with the ribosome. This is a natural detoxification and self-protection strategy in producing fungi. | mdpi.comnih.gov |

| C15 (in DON) | Maintained or Increased | Does not interfere with the primary ribosome-binding moieties; may alter cellular uptake or metabolism. | mdpi.com |

Stereochemical Considerations in Biological Activity

The biological activity of this compound is fundamentally dependent on its specific three-dimensional structure, or stereochemistry. The precise spatial arrangement of the fused rings and all its functional groups is critical for a productive interaction with the chiral environment of the ribosomal binding pocket. nih.govnih.gov

The trichothecene core is a rigid structure, but its substituents project into space in specific orientations. The interaction with the ribosome is highly stereospecific; even minor changes in the orientation of a key functional group can lead to a drastic loss of activity. A prime example is the stereochemistry of the C3-hydroxyl group. The natural configuration of this group allows for optimal hydrogen bonding with the ribosome. nih.gov Microbial detoxification can occur through C3-OH epimerization, which inverts the stereocenter. nih.gov This epimer, despite having the same chemical formula, fits poorly into the binding site, leading to a significant reduction in toxicity. nih.gov

Derivatives, Analogs, and Biotransformation Studies of Trichothecolone

Identification and Characterization of Naturally Occurring Trichothecolone Derivatives

Several trichothecene (B1219388) derivatives closely related to this compound have been identified from fungal cultures. These compounds often differ in minor structural modifications, such as acetylation or hydroxylation, which can influence their biological activity and toxicological profiles.

This compound Acetate (B1210297)

This compound acetate is a naturally occurring derivative identified in the culture broth of fungi such as Peltaster fructicola apsnet.org and Trichothecium roseum dntb.gov.ua. Studies have indicated that this compound acetate exhibits phytotoxicity, causing necrosis when applied to plant leaves apsnet.org. It is recognized as a known analog within the broader trichothecene class researchgate.net.

(S)-7-Hydroxythis compound Acetate

This specific derivative has been isolated from Peltaster fructicola and identified as one of the active principles produced by the fungus researchgate.net. The presence of a hydroxyl group at the C-7 position, in addition to the acetate ester, distinguishes it from this compound acetate and may confer unique biological properties.

Other Naturally Related Simple Trichothecenes (e.g., Trichothecin (B1252827), Trichodermol)

The trichothecene family encompasses numerous related compounds, including trichothecin and trichodermol (B1681381), which are often co-isolated with or derived from this compound.

Trichothecin: This compound, also isolated from Trichothecium roseum, is recognized as a known trichothecene analog researchgate.netjst.go.jp. Research indicates that trichothecin, like other trichothecenes, possesses the ability to inhibit protein synthesis in eukaryotic cells nih.gov.

Trichodermol: Identified as a metabolite from Trichothecium roseum jst.go.jpnottingham.ac.uk, trichodermol is a key precursor in the biosynthesis of other trichothecenes, such as trichodermin (B1214609) and harzianum A frontiersin.org. It shares the basic trichothecene skeleton and, like trichothecin, has been shown to inhibit protein synthesis nih.gov. The structural elucidation of trichodermol has been crucial for understanding the stereochemistry of the trichothecene nucleus mit.edu.

Microbial Biotransformation and Modification Research

Acetylation and Deacetylation Processes

Acetylation and deacetylation are key enzymatic modifications that significantly alter the biological activity and toxicity of trichothecenes. In fungi, acetylation, particularly at the C-3 hydroxyl group, is often mediated by specific acetyltransferases, such as TRI101 and TRI201. This process is understood to be a self-protection mechanism for the producing organisms, as acetylated trichothecenes generally exhibit reduced toxicity compared to their hydroxylated counterparts nih.govmdpi.comnih.govmdpi.com. For instance, the acetylation of isotrichodermol by TRI101 converts it to isotrichodermin, a modification that lowers toxicity mdpi.commdpi.com.

Table 1: Acetylation and Deacetylation of Trichothecenes

| Trichothecene Substrate | Modification Type | Position of Modification | Enzyme/Organism Involved | Effect on Toxicity | Primary Reference |

| Isotrichodermol | Acetylation | C-3 | TRI101 (Fungi) | Decreased | nih.govmdpi.commdpi.com |

| T-2 Toxin | Deacetylation | C-4, C-15 | BdCXE29 (B. distachyon) | Increased (potential) | researchgate.netmdpi.com |

| 3-ADON | Deacetylation | C-3 | BdCXE29 (B. distachyon) | Increased | researchgate.netmdpi.com |

| 15-ADON | Deacetylation | C-15 | BdCXE29 (B. distachyon) | Increased (potential) | researchgate.netmdpi.com |

| T-2 Toxin | Acetylation | C-3 | Rumen Fluid | Decreased | osti.gov |

| T-2 Toxin | Deacetylation | C-3 | Rumen Fluid | Increased (potential) | osti.gov |

Chemical Synthesis and Semisynthesis of this compound Analogs for Research Purposes

The synthesis and semisynthesis of this compound analogs are vital for understanding the complex relationships between their chemical structures and biological activities (SAR). These modified compounds serve as research tools to probe molecular mechanisms and potential therapeutic applications.

Controlled Chemical Modification for SAR Elucidation

Structure-activity relationship studies aim to identify the specific molecular features of trichothecenes that are critical for their toxicity and other biological effects. Key structural elements essential for the potent toxicity of trichothecenes include the C12-C13 epoxide ring and the C9-C10 double bond mdpi.comacs.orgresearchgate.netmdpi.com. Modifications at other positions, such as C-3, C-4, and C-8, also significantly influence activity. For example, a hydroxyl group at C-3 generally enhances toxicity, whereas an acetoxy or hydrogen substituent at this position tends to decrease it mdpi.comacs.orgresearchgate.net. Similarly, the nature of the substituent at C-4 impacts toxicity, with acetoxy groups often conferring higher activity than hydroxyl or hydrogen groups researchgate.net.

Chemical modifications of this compound and related compounds, such as altering substituents at C-3 and C-4, have been employed to investigate their effects on cytotoxicity and protein synthesis inhibition nih.govnih.govjst.go.jpmdpi.com. For instance, studies have shown that trichothecenes with substituents at both C-3 and C-4 predominantly inhibit polypeptide chain initiation, whereas those lacking a substituent at either site are more likely to inhibit chain elongation nih.gov. The C-3 hydroxyl group of this compound makes it a suitable starting material for such chemical transformations, allowing researchers to systematically explore how different functional groups influence biological outcomes jst.go.jpmdpi.comx-mol.netnih.govmdpi.comresearchgate.netresearchgate.net. These controlled modifications are fundamental to mapping the SAR of trichothecenes.

Table 2: Structure-Activity Relationship (SAR) of Trichothecene Modifications

| Analog/Modification | Position of Modification | Nature of Modification | Observed Effect on Activity | Primary Reference |

| This compound | C-3 | Hydroxyl (-OH) | Enhances toxicity | mdpi.comacs.orgresearchgate.net |

| This compound | C-3 | Acetoxy (-OCOCH₃) | Decreases toxicity | mdpi.comacs.orgresearchgate.net |

| This compound | C-4 | Hydroxyl (-OH) | Moderately toxic | researchgate.net |

| This compound | C-4 | Acetoxy (-OCOCH₃) | Promotes higher toxicity | researchgate.net |

| This compound | C-8 | Oxygenated substituent | Essential for toxicity | researchgate.net |

| This compound | C-4 to C-15 | Macrocyclic ring | Increases toxicity | researchgate.net |

| Analogs | C-3, C-4 | Various substituents | Influences initiation/elongation of protein synthesis | nih.gov |

| Analogs | C-3 | Hydroxyl | Crucial for chemopreventive activity | jst.go.jp |

Development of Modified Trichothecenes as Molecular Probes

Modified trichothecenes can function as valuable molecular probes to dissect their complex interactions with cellular machinery, particularly the ribosome, which is their primary target for inhibiting protein synthesis mdpi.comnih.govmdpi.com. Understanding the precise binding sites and the conformational changes induced by trichothecenes in ribosomal RNA (rRNA) is key to this endeavor mdpi.com. SAR studies that identify critical functional groups and structural motifs essential for ribosome binding and subsequent inhibition provide the basis for designing such probes.

While specific examples of this compound-based molecular probes (e.g., those incorporating fluorescent tags, radiolabels, or affinity tags) are not extensively detailed in the provided literature, the principles derived from SAR studies are directly applicable. By creating analogs with specific chemical alterations, researchers can investigate how these changes affect binding affinity, cellular uptake, and mechanism of action. These modified compounds can then be used to track trichothecene distribution within cells, identify their binding partners, and elucidate the detailed molecular events leading to protein synthesis inhibition. The systematic chemical modifications explored in SAR studies inherently generate a library of analogs that can be adapted for use as research probes.

Compound List:

this compound

T-2 Toxin

HT-2 Toxin

3-acetyl-deoxynivalenol (3-ADON)

15-acetyl-deoxynivalenol (15-ADON)

Deoxynivalenol (B1670258) (DON)

Nivalenol (B191977) (NIV)

Fusarenon X

Isotrichodermol

Isotrichodermin

Trichodermin

Trichodermol

Diacetoxyscirpenol (B1670381) (DAS)

Neosolaniol (NEO)

Scirpentriol (SCP)

Roridin A

Verrucarin A

Trichothecin

Trichothecinol A

Trichothecinol B

Trichothecinol C

Advanced Analytical Methodologies for Trichothecolone Research

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly in hyphenated techniques, plays a pivotal role in the identification, structural elucidation, and quantification of trichothecenes, including Trichothecolone.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental composition and thus aiding in the unambiguous identification of analytes like this compound. The molecular formula of this compound is C15H20O4, with a calculated exact mass of 264.13616 Da nih.govresearchgate.netresearchgate.net. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies typically within a few parts per million (ppm), distinguishing this compound from isobaric compounds. Studies utilizing HRMS have been instrumental in identifying novel trichothecene (B1219388) derivatives and confirming the structures of known toxins, including those related to this compound, by providing accurate mass data for molecular ions and characteristic fragments acs.orgmdpi.com.

| Compound Name | Molecular Formula | Molecular Weight (Da) | Exact Mass (Da) (Calculated) |

| This compound | C15H20O4 | 264.32 | 264.13616 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Multi-Analyte Profiling

Tandem Mass Spectrometry (MS/MS) is indispensable for structural confirmation and the simultaneous analysis of multiple trichothecenes within complex matrices. By fragmenting selected precursor ions, MS/MS provides characteristic fragmentation patterns (product ions) that serve as structural fingerprints. For Type A trichothecenes, common fragmentation pathways involve the loss of ester groups (e.g., acetate (B1210297), isovaleryl) and cleavage of the epoxy ring or hydroxyl substituents researchgate.netosti.govmdpi.com. For instance, the loss of an isovaleryloxy group and acetic acid are typical fragmentation events observed for T-2 toxin and HT-2 toxin researchgate.net. Diagnostic fragment ions, such as those at m/z 217.1124 ([C14H16O2 + H]+) and m/z 165.0908 ([C10H12O2 + H]+), have been identified as indicative of Type A trichothecenes, although exceptions exist, necessitating careful interpretation and the use of multiple characteristic ions for robust identification osti.gov. MS/MS is also employed in precursor ion scanning (PIS) and selected reaction monitoring (SRM) modes for highly sensitive and selective detection of target trichothecenes, enabling multi-analyte profiling in food and feed samples nih.govunav.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

LC-MS/MS is the gold standard for the comprehensive analysis of trichothecenes, offering excellent separation capabilities coupled with sensitive and selective detection. This technique allows for the simultaneous determination of numerous trichothecene mycotoxins in various sample matrices, including cereals and plant materials nih.govmdpi.comrsc.orgnottingham.ac.uk. A typical LC-MS/MS workflow for trichothecenes involves an extraction step, often using aqueous acetonitrile (B52724) with formic acid, followed by a clean-up procedure such as dispersive solid-phase extraction (d-SPE) rsc.org. Chromatographic separation is usually achieved using reversed-phase liquid chromatography (RPLC). Detection is commonly performed using tandem mass spectrometers (e.g., QQQ, IT-TOF, Orbitrap) operating in ESI (Electrospray Ionization) mode, often with positive ion detection for Type A trichothecenes mdpi.commdpi.com.

| Parameter | Value/Range | Reference |

| Extraction Solvent | 84% Acetonitrile / 1% Formic Acid | rsc.org |

| Clean-up Method | Dispersive Solid-Phase Extraction (d-SPE) | rsc.org |

| Recoveries (for related Trichothecenes) | 83.3–92.8% | rsc.org |

| Precision (RSD) (Intra-day & Inter-day) | < 15% | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatized Analytes

Due to the polarity and relatively low volatility of trichothecenes, GC-MS analysis typically requires derivatization to convert them into more volatile and thermally stable derivatives. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy that enhances the volatility and chromatographic behavior of trichothecenes nih.govsigmaaldrich.com. Electron ionization (EI) mass spectrometry is frequently employed, providing characteristic fragmentation patterns of the derivatized analytes. HRMS coupled with GC can further enhance identification accuracy nih.gov. GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, offers high sensitivity and selectivity, enabling the detection of trichothecenes at low ppb levels in complex matrices sigmaaldrich.com. Methods have been developed for the simultaneous analysis of multiple Type A and Type B trichothecenes using GC-MS after derivatization unav.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic compounds, providing detailed information about the connectivity, stereochemistry, and electronic environment of atoms within a molecule.

1D (1H, 13C) and 2D NMR for Complete Structural Elucidation

For this compound and its related compounds, 1D NMR techniques, specifically proton (1H) and carbon-13 (13C) NMR, provide fundamental information regarding the number and types of protons and carbons, their chemical environments (chemical shifts), and their connectivity through spin-spin coupling (J-coupling) researchgate.netnih.govresearchgate.net. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing complete structural assignments, including stereochemistry, by revealing through-bond and through-space correlations between nuclei nih.govosti.govrsc.orgnih.govresearchgate.net. For instance, the characteristic methylene (B1212753) protons of the epoxide ring in trichothecenes typically appear in the 1H NMR spectra around 2.7–3.4 ppm with a coupling of approximately 4 Hz, although this can collapse to a singlet in derivatized compounds researchgate.net. NMR is vital for identifying new trichothecene metabolites and confirming the structures of known compounds, often used in conjunction with mass spectrometry for comprehensive structural characterization acs.orgresearchgate.net.

| Proton/Carbon | Assignment (Example) | Chemical Shift (ppm) | Solvent | Reference |

| 1H NMR | ||||

| H-10 | Vinyl proton | ~5.84 | CDCl3 | rsc.org |

| H-14 | Methyl protons | ~0.84 | CDCl3 | rsc.org |

| H-15 | Methylene protons | ~4.09-4.19 | CDCl3 | rsc.org |

| H-3 OH | Hydroxyl proton | ~3.23 | D2O | rsc.org |

| 13C NMR | ||||

| C-9 | Olefinic carbon | ~119.7 | DMSO-d6 | rsc.org |

| C-12 | Epoxide carbon | ~90.9 | DMSO-d6 | rsc.org |

| C-14 | Methyl carbon | ~9.8 | DMSO-d6 | rsc.org |

| C-15 | Methylene carbon | ~63.9 | DMSO-d6 | rsc.org |

Note: The NMR data presented above are for related trichothecenes (e.g., T-2 toxin, Deoxynivalenol (B1670258), and other Type A trichothecenes) as specific detailed NMR assignments for this compound were not extensively detailed in the provided snippets. These values illustrate the typical spectral characteristics used in trichothecene structural elucidation.

Compound List

this compound

T-2 toxin

HT-2 toxin

Deoxynivalenol (DON)

Nivalenol (B191977) (NIV)

3-acetyl-deoxynivalenol (3-ADON)

15-acetyl-deoxynivalenol (15-ADON)

Fusarenon-X (FUS-X)

Diacetoxyscirpenol (B1670381) (DAS)

Neosolaniol (NEO)

this compound acetate

(S)-7-hydroxythis compound acetate

Trichothecinol A

Harzianum A

Isotricothecinol A

8-deoxytrichothecin

Trichodermol-4-O-α-glucopyranoside

T-2 toxin-di-glucoside (T2GlcGlc)

HT-2 toxin-di-glucoside (HT2GlcGlc)

15-monoacetoxyscirpenol-glucoside (MASGlc)

Advanced Research Avenues and Future Perspectives on Trichothecolone

In-depth Molecular Genetic Studies of Biosynthetic Pathway Evolution and Engineering

The biosynthesis of trichothecolone shares its initial steps with other trichothecenes, starting from the cyclization of farnesyl pyrophosphate (FPP) by the enzyme trichodiene (B1200196) synthase, encoded by the Tri5 gene. nih.govplos.org This is followed by a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases to form key intermediates. plos.org The postulated pathway to trichothecin (B1252827) identifies this compound as a direct precursor, formed from the intermediate 12,13-epoxy,4β, 8α-dihydroxy-trichothec-9-ene. nih.gov

Future molecular genetic studies are poised to precisely identify and characterize the specific genes within the trichothecene (B1219388) biosynthetic (Tri) gene cluster of Trichothecium roseum responsible for the later, unique steps leading to this compound. The recent availability of a chromosome-scale genome sequence for T. roseum provides a critical resource for this work, enabling comparative genomics and targeted gene-function analysis. apsnet.orgresearchgate.net Understanding the specific enzymes—likely hydroxylases and oxidoreductases—that modify the trichothecene core to produce this compound will be a primary focus.

Furthermore, these genetic insights will facilitate the bioengineering of fungal strains or heterologous expression systems. By manipulating the expression of key Tri genes, it may become possible to overproduce this compound for research purposes or, conversely, to create knockout strains that are unable to synthesize it, thereby clarifying its specific role in fungal biology and pathogenicity. nih.gov Evolutionary studies comparing the Tri gene clusters from Trichothecium with those from Fusarium and other genera will illuminate how the genetic pathways for different trichothecene analogues have diverged over time. plos.org

| Gene | Encoded Enzyme | Function in Early Biosynthesis |

| Tri5 | Trichodiene synthase | Catalyzes the cyclization of farnesyl pyrophosphate to trichodiene, the first committed step. nih.gov |

| Tri4 | Cytochrome P450 monooxygenase | Performs multiple oxygenation steps on the trichodiene core to form intermediates like isotrichotriol. researchgate.net |

| Tri101 | Trichothecene 3-O-acetyltransferase | Provides self-protection to the fungus by acetylating the C-3 hydroxyl group of intermediates. |

| Tri11 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at the C-15 position. researchgate.net |

| Tri3 | Trichothecene 15-O-acetyltransferase | Acetylates the C-15 hydroxyl group. researchgate.net |

| Tri6, Tri10 | Transcription factors | Regulate the expression of other genes within the Tri cluster. frontiersin.org |

High-Resolution Structural Biology of this compound-Target Interactions

The primary molecular target of all trichothecenes is the eukaryotic ribosome, where they act as potent inhibitors of protein synthesis. mdpi.comnih.gov High-resolution structural techniques, particularly cryo-electron microscopy (cryo-EM), have provided near-atomic detail of how other trichothecenes, such as DON and T-2 toxin, bind to the A-site of the peptidyl transferase center (PTC) on the 60S ribosomal subunit. nih.govnih.govharvard.edu These toxins anchor into a binding pocket formed exclusively by the 25S rRNA, establishing multiple points of contact, including hydrogen bonds and hydrophobic stacking interactions. nih.govnih.gov

A key avenue of future research is to determine the high-resolution cryo-EM structure of a eukaryotic ribosome in complex with this compound itself. This will reveal the precise orientation and specific molecular interactions of its 8-keto group and other substituents within the ribosomal binding pocket. Such a structure would provide a definitive explanation for its specific mechanism of inhibition. Structure-activity relationship studies have suggested that 8-oxotrichothecenes with substituents at both the C-3 and C-4 positions primarily inhibit the initiation step of polypeptide chain synthesis, whereas those lacking one of these substituents, like this compound, are inhibitors of chain elongation. nih.gov A high-resolution structure would allow researchers to model how the binding of this compound sterically hinders the accommodation of aminoacyl-tRNA in the A-site, thereby blocking the elongation phase of translation. researchgate.net This structural data is crucial for understanding its precise mode of action and for the potential rational design of derivatives with modified activities.

| Ribosomal Component | Interacting Nucleotides (in S. cerevisiae) | Role in Trichothecene Binding |

| 25S rRNA (Domain V) | A2820, U2821 | Form part of the binding pocket wall and engage in hydrophobic stacking interactions. nih.govresearchgate.net |

| 25S rRNA (Domain V) | C2870, U2873, U2875 | Contribute to the architecture of the binding site and form hydrogen bonds with the toxin. nih.govresearchgate.net |

| 25S rRNA (Domain V) | A2401, G2403, G2816 | Line the binding pocket, creating a specific environment for the toxin to anchor. nih.gov |

Innovative Methodologies for Real-time Monitoring and Detection in Research Systems

Traditional methods for quantifying this compound rely on endpoint analyses like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISA). While effective for static measurements, these techniques cannot provide dynamic, real-time data on toxin production or its effects within a living research system. The future of this compound research lies in the development and application of innovative biosensor technologies capable of continuous monitoring. mdpi.com

Advanced biosensor platforms, such as those based on Surface Plasmon Resonance (SPR), electrochemistry, or optical waveguiding, offer promising avenues. researchgate.netmdpi.com An SPR-based biosensor, for example, could be functionalized with high-affinity antibodies or aptamers specific to this compound. nih.gov This would allow for the label-free, real-time detection of the toxin's secretion by fungal cultures or its interaction with cellular targets. researchgate.net Similarly, electrochemical biosensors could be designed for high-sensitivity detection in complex biological media, providing continuous data on how environmental or genetic perturbations affect this compound production rates. nih.gov Applying these technologies in microfluidic cell culture systems would enable researchers to precisely monitor the dose- and time-dependent effects of this compound on cellular processes, such as protein synthesis and signaling pathway activation, with unprecedented temporal resolution. nih.gov

Exploration of this compound and its Analogs as Probes for Fundamental Biological Processes

The well-defined mechanism of action of trichothecenes—specifically targeting the ribosome—makes them valuable molecular probes for investigating the fundamental process of protein synthesis. nih.gov this compound and its synthetic analogs can be used to dissect the intricate steps of translation. As studies suggest it primarily inhibits the elongation step, it can be used in cell-free translation systems or in vivo ribosome profiling experiments to stall ribosomes at specific points, allowing researchers to study the dynamics of polypeptide chain elongation and the factors that influence it. nih.gov

The synthesis of modified this compound analogs represents a significant area for future exploration. For instance, attaching fluorescent tags or photo-crosslinking groups to the this compound scaffold could create powerful chemical probes. A fluorescently labeled analog would allow for direct visualization of its uptake, subcellular localization, and binding to ribosomes within living cells. An analog with a cross-linking moiety could be used to covalently trap and identify its binding partners within the ribosome and potentially other off-target proteins, providing a more complete picture of its cellular interactions. These engineered probes would be instrumental in clarifying the structure-activity relationships and the downstream cellular consequences of ribosome inhibition. nih.gov

Integrated Omics Approaches to Understand Fungal Secondary Metabolism and Its Regulation

Understanding the complex regulatory networks that govern the production of this compound requires a holistic, systems-level approach. Integrated omics technologies—combining genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for achieving this. nih.govnih.gov The availability of the Trichothecium roseum genome is the foundational layer for these studies. apsnet.orgresearchgate.net

Future research will involve multi-omics analyses of T. roseum under various environmental conditions. For example, transcriptomic (RNA-seq) and proteomic analyses have already been used to study the response of T. roseum to antifungal agents, revealing that pathways for secondary metabolite biosynthesis are significantly downregulated under stress. nih.govnih.gov By correlating the expression profiles of genes in the Tri cluster (transcriptomics) with the abundance of corresponding enzymes (proteomics) and the measured levels of this compound and its precursors (metabolomics), researchers can build comprehensive models of the biosynthetic pathway and its regulation. mdpi.com This integrated approach can uncover novel transcription factors, signaling pathways, and environmental cues that control this compound production, providing a complete picture from the genetic blueprint to the final chemical product. nih.gov

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Trichothecolone in plant and fungal samples?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard. For example, reverse-phase chromatography using a C18 column with methanol/water gradients (0.1% formic acid and 5 mM ammonium formate) enables separation, while quadrupole time-of-flight (Q-TOF) instruments provide accurate mass measurements (e.g., m/z 265.1434 for this compound). Calibration with isotopic labeling or surrogate standards is critical for quantification in complex matrices .

Q. How can researchers assess this compound's mechanism of toxicity in eukaryotic cells?

- Methodological Answer : Use in vitro translation assays (e.g., rabbit reticulocyte or wheat germ systems) to evaluate ribosomal inhibition. Measure luciferase reporter activity under this compound exposure to quantify translational disruption. Dose-response curves and IC₅₀ calculations should be paired with cytotoxicity assays (e.g., MTT) to distinguish specific inhibition from general cell death .

Q. What experimental models are suitable for studying this compound detoxification pathways in plants?

- Methodological Answer : Heterologous expression of candidate enzymes (e.g., carboxylesterases) in yeast or Arabidopsis models allows functional validation. Enzymatic assays measuring deacetylation rates (via LC-HRMS) and comparative toxicity profiling (e.g., root growth inhibition) can confirm detoxification activity. Include controls with known substrates (e.g., 3-ADON) to verify specificity .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictory findings on this compound's role in mycotoxin detoxification versus increased toxicity?

- Methodological Answer : Apply a PICOT framework:

- Population : Plant models (e.g., Brachypodium distachyon) exposed to this compound.

- Intervention : Enzyme overexpression/knockout.

- Comparison : Wild-type vs. transgenic lines.

- Outcome : Toxicity metrics (e.g., biomass, oxidative stress markers).

- Time : Acute (48–72 hr) vs. chronic exposure.

Use longitudinal metabolomics to track toxin conversion products and transcriptomics to identify compensatory pathways .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics datasets?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) to distinguish treatment effects from noise. Pair this with hierarchical clustering for pathway enrichment. For dose-response modeling, use nonlinear regression (e.g., four-parameter logistic curves) and adjust for false discovery rates (FDR) in high-throughput data. Replicate experiments to ensure power (>80%) .

Q. How can conflicting data on this compound's stability under varying environmental conditions be addressed?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-HRMS monitoring. Use Arrhenius equation modeling to predict degradation kinetics. Include matrix-matched controls (soil, plant extracts) to assess matrix effects. Publish raw datasets with metadata to enable cross-study reproducibility .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize analogs with modifications at the C-3, C-4, and C-15 positions, as these regions influence toxicity and enzyme binding. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with carboxylesterases. Validate predictions with in vitro enzymatic assays and cytotoxicity screens .

Q. How can researchers optimize experimental designs to evaluate this compound's synergism with other mycotoxins?

- Methodological Answer : Employ factorial designs (e.g., 2×2 matrices) with varying ratios of this compound and co-toxins (e.g., deoxynivalenol). Use isobolographic analysis to classify interactions (additive, synergistic, antagonistic). Measure biomarkers (e.g., ROS, apoptosis) and apply Bliss independence or Loewe additivity models for statistical validation .

Methodological Considerations

- Data Contradictions : Always report raw data, instrument parameters (e.g., declustering potential, collision energy), and purity metrics (e.g., ≥95% by HPLC) to enable cross-validation .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for mycotoxin handling and disposal. Use non-target organisms (e.g., Caenorhabditis elegans) for preliminary toxicity screening to reduce vertebrate use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。